[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 139.20 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. Its structure features an imidazole ring, which is a common motif in many biologically active compounds.
This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities. Imidazoles are five-membered heterocycles containing two nitrogen atoms, and they are widely used in pharmaceuticals. The specific compound [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine can be synthesized through various chemical methods, making it a valuable building block in organic synthesis and medicinal chemistry.
The synthesis of [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine typically involves the following steps:
The synthetic routes may vary based on the availability of starting materials and desired reaction conditions, allowing for scalability in industrial applications.
The molecular structure of [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine can be represented by its canonical SMILES notation: CC(C)N1C=C(N=C1)CN
. The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H13N3/c1-6(2)10-4-7(3-8)9-5-10/h4-6H,3,8H2,1-2H3
, while its InChI Key is KOWMCNHQFPFVHI-UHFFFAOYSA-N
.
The imidazole ring contributes to the compound's reactivity and biological activity. The presence of an amine group allows for nucleophilic substitution reactions, enhancing its utility in synthetic chemistry.
[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine undergoes several chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine involves interactions at the molecular level with various biological targets:
The physical properties of [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine include:
Chemical properties include:
Relevant data indicate that this compound's purity can affect its reactivity and biological activity significantly .
[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7